Nepsilon-acetyl-L-lysine-d8
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Overview
Description
Nepsilon-acetyl-L-lysine-d8 is a deuterium-labeled derivative of Nepsilon-acetyl-L-lysine, which is itself a derivative of the amino acid lysine. This compound is primarily used in scientific research, particularly in studies involving stable isotopes. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-acetyl-L-lysine-d8 typically involves the acetylation of L-lysine with acetic anhydride in the presence of a deuterium source. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the acetylation process. The reaction is carried out at room temperature and monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques and is stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Nepsilon-acetyl-L-lysine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Nepsilon-acetyl-L-lysine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and turnover of lysine in proteins.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of stable isotope-labeled standards for mass spectrometry
Mechanism of Action
The mechanism of action of Nepsilon-acetyl-L-lysine-d8 involves its incorporation into proteins and other biomolecules. The deuterium labeling allows for precise tracking using mass spectrometry. The compound interacts with various enzymes and metabolic pathways, providing insights into the biochemical processes involved .
Comparison with Similar Compounds
Similar Compounds
Nepsilon-acetyl-L-lysine: The non-deuterated form of the compound.
N6-acetyl-L-lysine: Another acetylated form of lysine.
N-acetyl-L-lysine methyl ester: A methyl ester derivative of acetylated lysine
Uniqueness
Nepsilon-acetyl-L-lysine-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(2S)-6-acetamido-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI Key |
DTERQYGMUDWYAZ-IYVSXXDFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)C |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.